2-Methyl-3-nitrobenzoyl chloride
Overview
Description
2-Methyl-3-nitrobenzoyl chloride is a chemical compound with the molecular formula C8H6ClNO3 . It is a derivative of benzoyl chloride, which has been substituted with a methyl group and a nitro group .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitrobenzoyl chloride can be achieved by reacting 2-methyl-3-nitrobenzoic acid (II) with a suitable halogenating agent, such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, and the like, preferably thionyl chloride, in a suitable inert solvent, such as dry benzene. The reaction is carried out at a temperature from room temperature to reflux until the reaction is complete and the solvent is removed under reduced pressure. The preferred 2-methyl-3-nitrobenzoyl chloride is obtained in yields of 95-100% of theoretical.Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrobenzoyl chloride consists of a benzene ring substituted with a methyl group and a nitro group . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds like 2-Methyl-3-nitrobenzoyl chloride can undergo various reactions. For instance, they can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
2-Methyl-3-nitrobenzoyl chloride has a molecular weight of 199.59 g/mol . Other physical and chemical properties such as boiling point, melting point, density, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Derivatization Agent for Analytical Purposes
2-Methyl-3-nitrobenzoyl chloride is utilized as a derivatization agent to enhance the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) analyses. In a study by Higashi et al. (2006), the introduction of a nitrobenzene moiety to estrogens significantly increased their detection sensitivity by 8-23 times, facilitating the accurate quantification of estrogens in biological fluids which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).
Synthesis of Pharmaceutical Compounds
2-Methyl-3-nitrobenzoyl chloride is involved in the synthesis of various pharmaceutical compounds. For instance, its derivative, 2-methyl-3-nitrobenzoic acid, has been used in the scalable and green synthesis of the anticancer drug lenalidomide. This process highlights an environmentally friendly approach to drug synthesis, emphasizing the reduction of hazardous by-products and utilizing chlorine-free solvents (Ponomaryov et al., 2015).
Solubility Studies
The solubility of 2-methyl-3-nitrobenzoic acid, a closely related compound, has been extensively studied in various solvents. These studies are essential for understanding the dissolution properties and optimizing the purification process of the compound. For example, He et al. (2018) determined the solubility of 3-methyl-2-nitrobenzoic acid in nine organic solvents across different temperatures, providing valuable data for the compound's purification processes (He et al., 2018).
Organic Synthesis
2-Methyl-3-nitrobenzoyl chloride serves as a critical intermediate in organic synthesis. It has been used in the synthesis of various organic compounds, demonstrating its versatility as a building block. For example, in the synthesis of chlorantraniliprole, a widely used insecticide, 2-methyl-3-nitrobenzoic acid derivatives play a crucial role in forming key intermediates (Yi-fen et al., 2010).
Safety And Hazards
2-Methyl-3-nitrobenzoyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are recommended .
properties
IUPAC Name |
2-methyl-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENLNPJRTOHQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479952 | |
Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzoyl chloride | |
CAS RN |
39053-41-3 | |
Record name | 2-Methyl-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39053-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHYL-3-NITROBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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